2-Bromo-4-nitrobenzo[d]oxazole
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Overview
Description
2-Bromo-4-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrobenzo[d]oxazole typically involves the bromination and nitration of benzo[d]oxazole. One common method includes the following steps:
Bromination: Benzo[d]oxazole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 2-Amino-4-nitrobenzo[d]oxazole, 2-Methoxy-4-nitrobenzo[d]oxazole.
Reduction: 2-Bromo-4-aminobenzo[d]oxazole.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
2-Bromo-4-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the nitro group can facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrobenzo[d]oxazole
- 2-Chloro-4-nitrobenzo[d]oxazole
- 2-Fluoro-4-nitrobenzo[d]oxazole
Uniqueness
2-Bromo-4-nitrobenzo[d]oxazole is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C7H3BrN2O3 |
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Molecular Weight |
243.01 g/mol |
IUPAC Name |
2-bromo-4-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrN2O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H |
InChI Key |
SHWWCILLWLWNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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